molecular formula C19H22N4S B8399852 4-[2-(4-Benzo[d]isothiazol-3-yl-piperazin-1-yl)-ethyl]-phenylamine

4-[2-(4-Benzo[d]isothiazol-3-yl-piperazin-1-yl)-ethyl]-phenylamine

Cat. No.: B8399852
M. Wt: 338.5 g/mol
InChI Key: RPAPXEDQFIMNLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(4-Benzo[d]isothiazol-3-yl-piperazin-1-yl)-ethyl]-phenylamine is a useful research compound. Its molecular formula is C19H22N4S and its molecular weight is 338.5 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C19H22N4S

Molecular Weight

338.5 g/mol

IUPAC Name

4-[2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl]aniline

InChI

InChI=1S/C19H22N4S/c20-16-7-5-15(6-8-16)9-10-22-11-13-23(14-12-22)19-17-3-1-2-4-18(17)24-21-19/h1-8H,9-14,20H2

InChI Key

RPAPXEDQFIMNLB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCC2=CC=C(C=C2)N)C3=NSC4=CC=CC=C43

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-{4-[2-(4-Nitro-phenyl)-ethyl]-piperazin-1-yl}-1,2-benzisothiazole (942 mg, 2.56 mmol) was dissolved in 50 mL of THF treated with triethylamine (0.3 mL) and with wet Raney nickel (0.14 g). The resulting mixture was placed on a shaker type hydrogenator, purged with hydrogen, pressurized (two re-pressurizations were needed to maintain the pressure between 3 and 17 psig) and shaken at room temperature for 64 hours. The resulting mixture was filtered to remove the catalyst then filtered a second time over celite before the filtrate was concentrated. The resultant white solid was dried in vacuo (830 mg, 2.45 mmol). Yield 96%; mp 154° C.; MS (APCI): 339 [M+H]+.
Name
3-{4-[2-(4-Nitro-phenyl)-ethyl]-piperazin-1-yl}-1,2-benzisothiazole
Quantity
942 mg
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step Two
Quantity
0.14 g
Type
catalyst
Reaction Step Two

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